

Spectroscopic Characterization of 1-Benzosuberone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Benzosuberone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-Benzosuberone**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, purity assessment, and quality control of **1-Benzosuberone** in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of **1-Benzosuberone**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-Benzosuberone** exhibits distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (Ar-H)	7.71	dd	1H
Aromatic (Ar-H)	7.39	td	1H
Aromatic (Ar-H)	7.27	t	1H
Aromatic (Ar-H)	7.17	d	1H
Aliphatic (-CH ₂ -)	2.89	t	2H
Aliphatic (-CH ₂ -)	2.70	t	2H
Aliphatic (-CH ₂ -)	1.84	m	2H
Aliphatic (-CH ₂ -)	1.77	m	2H

Data sourced from publicly available spectral databases.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **1-Benzosuberone** molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl (C=O)	~205-220
Aromatic (Quaternary)	~125-150
Aromatic (CH)	~115-140
Aliphatic (-CH ₂ -)	~20-45

Note: The specific experimental values for all carbon shifts were not available in the searched literature. The provided ranges are typical for the respective functional groups and chemical environments.[\[2\]](#)[\[3\]](#)

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of high-purity **1-Benzosuberone**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube and cap it securely.

^1H and ^{13}C NMR Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse program (e.g., zg30). A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance of ^{13}C , a larger number of scans will be necessary.^[4]
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **1-Benzosuberone** is characterized by a strong absorption band corresponding to the carbonyl group, as well as absorptions for the aromatic and aliphatic C-H bonds.

Vibrational Mode	Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	3000 - 2850	Medium
Carbonyl (C=O) Stretch	1715 - 1680	Strong
Aromatic C=C Stretch	1600 - 1450	Medium

Note: The specific peak values can be found in the NIST Chemistry WebBook.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

- Ensure the sample of **1-Benzosuberone** is a liquid or can be dissolved in a volatile solvent.
- Place a small drop of the neat liquid or a concentrated solution onto a salt plate (e.g., KBr or NaCl).
- Place a second salt plate on top and gently rotate to create a thin, uniform film.

FT-IR Spectrum Acquisition:

- Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **1-Benzosuberone** shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Possible Fragment
160	100	$[M]^+$ (Molecular Ion)
131	65.4	$[M - C_2H_5]^+$
104	70.2	$[M - C_4H_8]^+$
91	41.1	$[C_7H_7]^+$ (Tropylium ion)
77	17.6	$[C_6H_5]^+$ (Phenyl ion)

Data sourced from publicly available spectral databases.[\[1\]](#)

Experimental Protocol for Electron Ionization Mass Spectrometry

Sample Introduction:

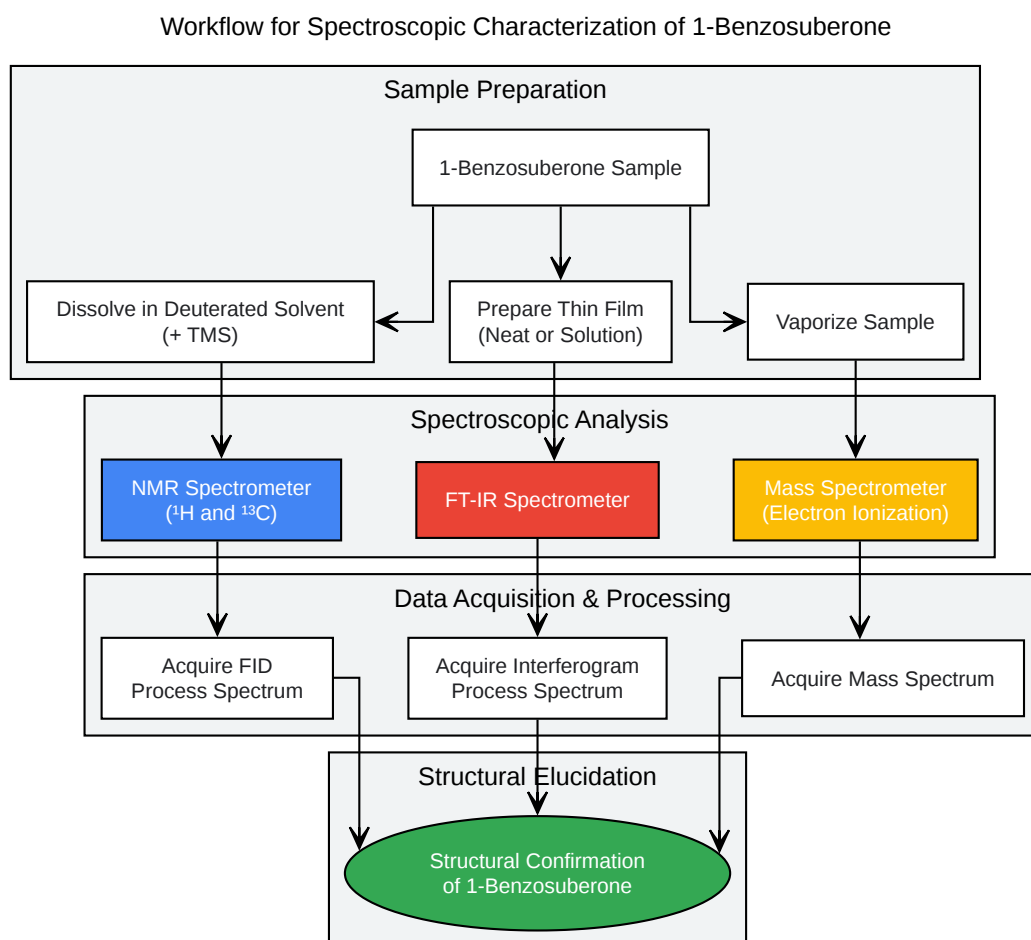
- Introduce a small amount of **1-Benzosuberone** into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- If using a direct insertion probe, the sample is heated to ensure vaporization into the ion source.

Ionization and Analysis:

- In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.^{[10][11]}

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1-Benzosuberone**.



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Caption: Spectroscopic characterization workflow for **1-Benzosuberone**.

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